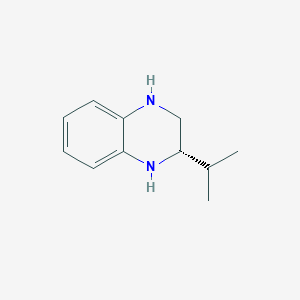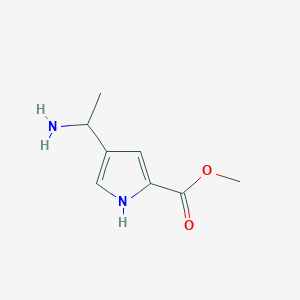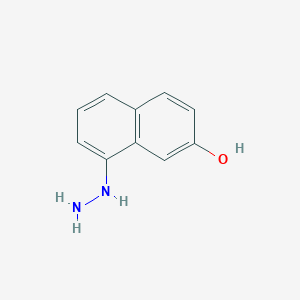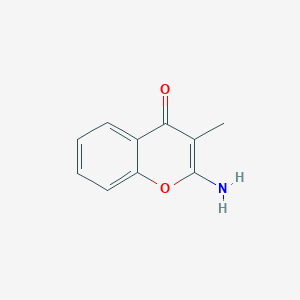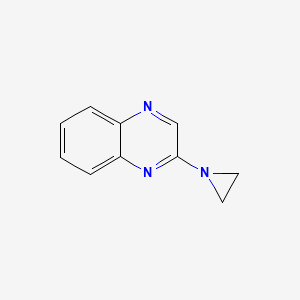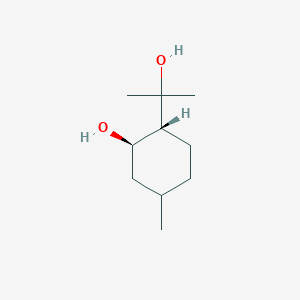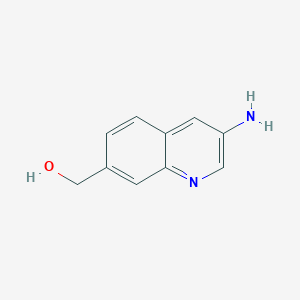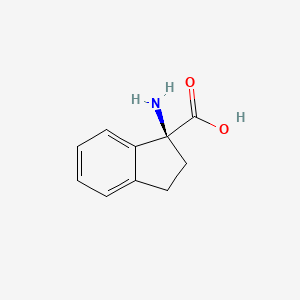
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative with a unique indene structure. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure consists of an indene ring fused with a carboxylic acid and an amino group, making it a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with indene, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.
Chiral Resolution: The racemic mixture of the compound is resolved using chiral agents or chromatography to obtain the (S)-enantiomer.
Reaction Conditions: Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate indene derivatives.
Enzymatic Resolution: Employing enzymes to selectively produce the (S)-enantiomer.
Optimization: Scaling up the process with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has several applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral center of the compound.
Pathways: The compound may inhibit or activate certain biochemical pathways, depending on its binding affinity and stereochemistry.
Comparison with Similar Compounds
Proline: Another chiral amino acid with a cyclic structure.
Phenylalanine: Contains an aromatic ring and an amino acid group.
Indoline-2-carboxylic acid: Similar indene structure with different functional groups.
Uniqueness: (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific indene ring structure and chiral center, which provide distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1S)-1-amino-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m0/s1 |
InChI Key |
HTTPGMNPPMMMOP-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@](C2=CC=CC=C21)(C(=O)O)N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



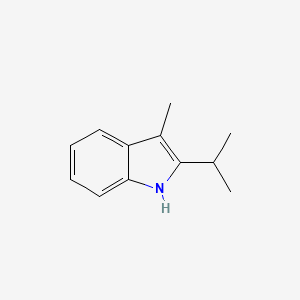

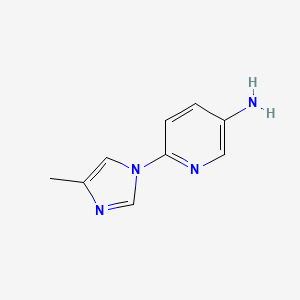

![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)
